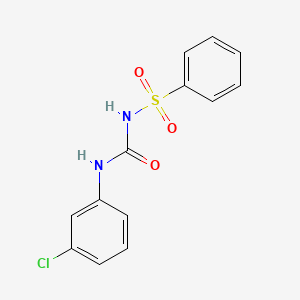
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a benzenesulfonyl group attached to a urea moiety, with a 3-chlorophenyl substituent.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea typically involves the reaction of benzenesulfonyl chloride with 3-chlorophenylurea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of diabetes and other metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, sulfonylureas are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells. This binding triggers a cascade of events that lead to increased insulin secretion, which is beneficial in the management of diabetes.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea can be compared with other sulfonylureas, such as:
Tolbutamide: Another sulfonylurea used in the treatment of diabetes, but with a different substituent pattern.
Glibenclamide: Known for its potent hypoglycemic effects, it has a different chemical structure but similar therapeutic applications.
Chlorpropamide: Similar in structure but with a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other sulfonylureas.
Properties
CAS No. |
51327-35-6 |
|---|---|
Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-5-4-6-11(9-10)15-13(17)16-20(18,19)12-7-2-1-3-8-12/h1-9H,(H2,15,16,17) |
InChI Key |
YEEMSMGJJVHUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


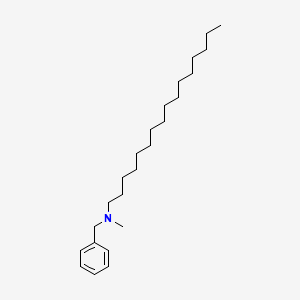


![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
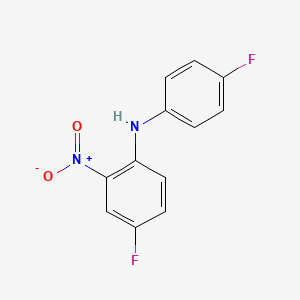
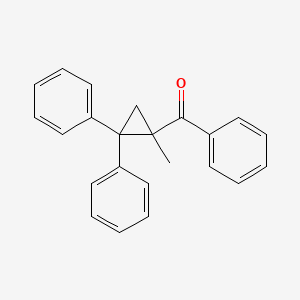

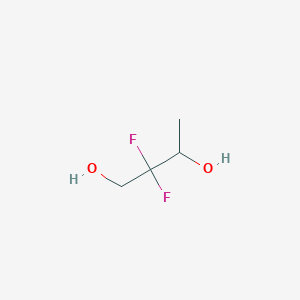
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
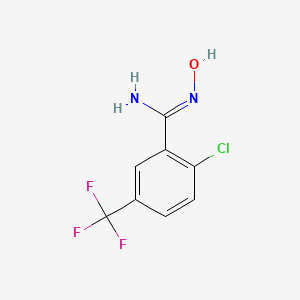
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


